1-(4-methoxyphenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-N-methylmethanesulfonamide.
Reduction: Formation of N-methylmethanesulfonamide.
Substitution: Formation of various substituted phenyl-N-methylmethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-N-methylmethanesulfonamide
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1420961-22-3 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10-14(11,12)7-8-3-5-9(13-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
PMQYYUPNRZRMPI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
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